N-(4-acetamidophenyl)-4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide
Description
Properties
IUPAC Name |
N-(4-acetamidophenyl)-4-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O4/c1-16(28)24-18-8-10-19(11-9-18)25-22(29)7-4-14-27-23(30)13-12-21(26-27)17-5-3-6-20(15-17)31-2/h3,5-6,8-13,15H,4,7,14H2,1-2H3,(H,24,28)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZGYSMDPPLXNAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetamidophenyl)-4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the acetamidophenyl intermediate: This step involves the acetylation of 4-aminophenol to yield 4-acetamidophenol.
Synthesis of the pyridazinone core: The pyridazinone ring can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and diketones.
Coupling reactions: The final step involves coupling the acetamidophenyl intermediate with the pyridazinone core using a butanamide linker. This can be achieved through amide bond formation reactions, often facilitated by coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:
Scaling up reactions: Using larger reaction vessels and optimizing reaction conditions such as temperature, pressure, and solvent choice.
Purification techniques: Employing methods like recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetamidophenyl)-4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the pyridazinone ring can be reduced to form a hydroxyl group.
Substitution: The acetamido group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-acetamidophenyl)-4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide involves its interaction with specific molecular targets. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor modulation: It may interact with cellular receptors, altering their signaling pathways.
DNA/RNA interaction: The compound may bind to nucleic acids, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Pyridazinone derivatives are widely explored due to their structural versatility and bioactivity. Below is a detailed comparison of the target compound with structurally or functionally related analogs:
Structural Analogues
Key Observations :
Substituent Effects on Bioactivity: The 3-methoxybenzyl group in compound 8c () enhances FPR agonist activity compared to simpler alkyl substituents, suggesting that methoxy positioning influences receptor binding . The target compound’s 4-acetamidophenyl group may improve solubility compared to methylthio or non-polar substituents, as acetamide groups often enhance hydrophilicity.
Synthetic Yields: Compound 8c (99.9% yield) was synthesized via coupling reactions in Cs₂CO₃/DMF, indicating optimized conditions for pyridazinone derivatives . Lower yields (e.g., 46% for 5a) are linked to steric challenges in benzyl bromide substitutions ().
Pharmacological Profiles
- FPR Agonism : Compound 8c showed potent FPR activation, critical in modulating neutrophil-mediated inflammation .
Physicochemical Properties
- Solubility : The acetamidophenyl group in the target compound likely increases aqueous solubility compared to methylthio (e.g., 8c ) or methoxyethyl (e.g., ) derivatives.
- Stability: Pyridazinones with electron-withdrawing groups (e.g., oxo groups) exhibit enhanced metabolic stability, as seen in 8c .
Biological Activity
N-(4-acetamidophenyl)-4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide, a complex organic compound, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a multi-functional structure that includes an acetamide group, a pyridazine moiety, and methoxyphenyl substituents. This structural diversity may contribute to its varied biological activities.
Biological Activity Overview
The biological activity of this compound is primarily linked to its ability to interact with various biological targets. The following sections detail specific activities observed in research studies.
Inhibition of Enzymatic Activity
Research indicates that compounds structurally similar to this compound exhibit significant inhibition of histone deacetylases (HDACs), particularly HDAC3. For instance, a related compound demonstrated an IC50 value of 95.48 nM against HDAC3, suggesting potential for use in cancer therapy through epigenetic modulation .
Antitumor Activity
In vitro studies have shown that related compounds can inhibit the proliferation of various cancer cell lines. For example, one study reported an IC50 value of 1.30 μM against HepG2 liver cancer cells, indicating potent antitumor activity . The mechanism involves promoting apoptosis and causing cell cycle arrest in the G2/M phase, which are critical pathways in cancer treatment .
Neuroprotective Effects
Emerging research suggests that compounds with similar structures may exert neuroprotective effects by inhibiting acetylcholinesterase (AChE) activity, which is beneficial in treating neurodegenerative diseases like Alzheimer's. A study found that certain derivatives exhibited AChE inhibition with an IC50 value around 107 μM .
Case Studies and Experimental Findings
Several studies have provided insights into the biological efficacy of this compound and its analogs:
- Antitumor Efficacy :
- Mechanistic Studies :
- Cytotoxicity Assessment :
Data Tables
| Activity | Target/Cell Line | IC50 Value (μM) | Mechanism |
|---|---|---|---|
| HDAC Inhibition | HDAC3 | 0.095 | Enzyme inhibition |
| Antitumor Activity | HepG2 | 1.30 | Apoptosis induction |
| AChE Inhibition | SH-SY5Y | 0.107 | Neuroprotective mechanism |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
